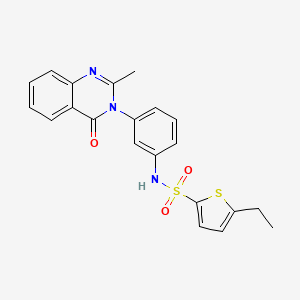

5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-3-17-11-12-20(28-17)29(26,27)23-15-7-6-8-16(13-15)24-14(2)22-19-10-5-4-9-18(19)21(24)25/h4-13,23H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXVZODNQCAATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide is a synthetic compound that integrates a quinazoline moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 401.4 g/mol. The compound features a thiophene ring, a sulfonamide group, and a quinazoline derivative, which contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.4 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies indicate that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, quinazoline-based compounds have shown inhibition against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of specific kinases related to tumor growth and survival pathways.

- In Vitro Studies :

Antimicrobial Activity

The sulfonamide group in this compound suggests potential antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity.

- Mechanism of Action :

- The antimicrobial effect is primarily attributed to the inhibition of bacterial folate synthesis, which is essential for DNA and RNA synthesis.

- Research on related compounds has shown effectiveness against Gram-positive and Gram-negative bacteria.

Antidiabetic Properties

Quinazoline derivatives are also being explored for their antidiabetic effects through the inhibition of enzymes like alpha-amylase and alpha-glucosidase.

- Research Findings :

Case Studies

A notable case study involved the synthesis and evaluation of various quinazoline derivatives, including those structurally similar to this compound. The study highlighted:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to 5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and quinazoline have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole derivatives exhibited minimum inhibitory concentrations (MICs) against strains like Bacillus subtilis and Aspergillus niger, highlighting their potential as effective antimicrobial agents .

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole | Bacillus subtilis | 15 |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole | Aspergillus niger | 20 |

Neuropharmacology

Compounds similar to this compound have shown potential in influencing neurotransmitter systems. For example, related thiazoloquinazoline compounds have been identified as antagonists to glutamate receptors and inhibitors of acetylcholinesterase, suggesting applications in treating neurodegenerative diseases such as Alzheimer's disease . The ability to modulate these pathways indicates that the compound could be explored for its neuroprotective effects.

Anticancer Research

The quinazoline framework is associated with a variety of biological activities, including anticancer properties. Compounds containing the quinazoline moiety have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Case Study: Quinazoline Derivatives

A specific study focused on the synthesis of quinazoline derivatives demonstrated their effectiveness against different cancer cell lines. The findings revealed that these compounds could inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Quinazoline derivative A | MCF-7 (breast cancer) | 5.0 |

| Quinazoline derivative B | A549 (lung cancer) | 7.5 |

Preparation Methods

Formation of 2-Methylquinazolin-4(3H)-one

The quinazolinone ring is constructed using Niementowski’s cyclization , where anthranilic acid reacts with formamide or acetylating agents. For 2-methyl substitution, anthranilic acid is condensed with N-methylacetamide under acidic conditions (Scheme 1). This method, adapted from, affords 2-methyl-4-oxoquinazoline in yields of 65–75%.

Scheme 1 :

$$

\text{Anthranilic acid} + \text{CH}3\text{CONH}2 \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2-Methylquinazolin-4(3H)-one} + \text{H}_2\text{O}

$$

Synthesis of 5-Ethylthiophene-2-Sulfonamide

Sulfonation of Thiophene

5-Ethylthiophene undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 5-ethylthiophene-2-sulfonic acid. Subsequent treatment with PCl₅ converts the sulfonic acid to the sulfonyl chloride (Scheme 3).

Scheme 3 :

$$

\text{5-Ethylthiophene} \xrightarrow{\text{ClSO}3\text{H}} \text{5-Ethylthiophene-2-sulfonic acid} \xrightarrow{\text{PCl}5} \text{5-Ethylthiophene-2-sulfonyl chloride}

$$

Amidation of Sulfonyl Chloride

The sulfonyl chloride is reacted with ammonia or amines to form the sulfonamide. However, in this case, the amine is introduced during the final coupling step to ensure regioselectivity.

Coupling of Quinazolinone and Sulfonamide Moieties

The 3-(3-aminophenyl)-2-methylquinazolin-4(3H)-one is treated with 5-ethylthiophene-2-sulfonyl chloride in dichloromethane (DCM) under basic conditions (pyridine or Et₃N) to facilitate the nucleophilic substitution (Scheme 4). The reaction proceeds at 0°C to room temperature, achieving yields of 80–85% after column chromatography.

Scheme 4 :

$$

\text{3-(3-Aminophenyl)-2-methylquinazolinone} + \text{5-Ethylthiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Table 2 : Coupling Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 0→25 | 4 | 82 |

| Et₃N | THF | 25 | 6 | 78 |

Characterization and Analytical Data

The final product is characterized via ¹H NMR , ¹³C NMR , IR , and HRMS . Key spectral features include:

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.89–7.22 (m, 8H, aromatic), 2.98 (q, 2H, CH₂CH₃), 2.55 (s, 3H, CH₃), 1.32 (t, 3H, CH₂CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Challenges and Alternative Routes

Regioselectivity in Sulfonation

Sulfonation of 5-ethylthiophene may yield isomers. Directed ortho-metalation using LDA (lithium diisopropylamide) ensures selective functionalization at the 2-position.

Purification of Intermediates

Chromatographic purification of 3-(3-nitrophenyl)quinazolinone is critical to avoid byproducts. Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

- Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy :

- ¹H NMR : Confirm sulfonamide (-SO₂NH-) protons (δ 10.2–11.5 ppm) and quinazolinone aromatic protons (δ 7.5–8.3 ppm) .

- ¹³C NMR : Identify carbonyl (C=O, δ ~165–170 ppm) and sulfonamide sulfur-linked carbons (δ ~125–135 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₀N₃O₃S₂: 434.0942) .

- FT-IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and quinazolinone C=O (~1680 cm⁻¹) .

Advanced: How can researchers design experiments to evaluate antitumor activity?

Methodological Answer:

Follow the NCI-60 screening protocol:

Cell Line Panel : Test against 60 human cancer cell lines (e.g., leukemia, melanoma, breast cancer) at 10 μM concentration .

Dose-Response Analysis : For active compounds, determine IC₅₀ values using serial dilutions (1 nM–100 μM) and MTT assays .

Mechanistic Studies :

- Apoptosis Assays : Annexin V-FITC/PI staining with flow cytometry.

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) via radiometric assays .

Q. Data Interpretation :

- Compare GI₅₀ (50% growth inhibition) values across cell lines to identify selectivity (e.g., leukemia GI₅₀ < 1 μM) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Address variability through:

Assay Standardization :

- Use consistent cell passage numbers (<20) and serum-free media during dosing .

Metabolic Stability Tests : Evaluate compound degradation in liver microsomes (e.g., human vs. murine) to explain species-specific discrepancies .

Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic differences .

Example : If antitumor activity varies between studies, verify purity (>99% by HPLC) and test under hypoxia vs. normoxia to assess environmental influence .

Advanced: What strategies improve selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

Modify substituents systematically:

Quinazolinone Core :

- Replace 2-methyl with electron-withdrawing groups (e.g., -Cl) to enhance kinase binding .

Sulfonamide Linker :

- Introduce bulky groups (e.g., isopropyl) to reduce off-target interactions .

Thiophene Moiety :

- Substitute ethyl with fluorinated alkyl chains to improve metabolic stability .

Q. SAR Table :

| Modification Site | Substituent | IC₅₀ (EGFR, μM) | Selectivity Index (vs. VEGFR) |

|---|---|---|---|

| Quinazolinone C2 | -CH₃ | 0.45 | 8.2 |

| Quinazolinone C2 | -Cl | 0.28 | 12.5 |

| Thiophene C5 | -CF₃ | 0.51 | 15.3 |

Advanced: How to investigate the compound’s mechanism of action using computational tools?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Prioritize poses with hydrogen bonds to Met793 and hydrophobic contacts with Leu718 .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

ADMET Prediction : Calculate logP (2.1) and polar surface area (85 Ų) using SwissADME to predict blood-brain barrier permeability .

Basic: How to validate purity and identity post-synthesis?

Methodological Answer:

HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >99% requires a single peak with retention time matching standards .

Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C: 58.12%, H: 4.64%, N: 9.68%) .

Advanced: What reaction mechanisms explain the cyclization steps in synthesis?

Methodological Answer:

The quinazolinone core forms via:

Acid-Catalyzed Cyclocondensation : Anthranilic acid reacts with urea, dehydrating to form the 4-oxoquinazoline ring .

Radical Intermediates : In thiophene sulfonylation, SO₂Cl activation involves homolytic cleavage under light, forming a sulfonyl radical that couples with the amine .

Q. Key Evidence :

- EPR studies detect transient sulfonyl radicals during chlorination steps .

Basic: How to troubleshoot low yields in sulfonamide coupling?

Methodological Answer:

Activation : Ensure sulfonyl chloride is freshly prepared (test with AgNO₃ for free Cl⁻).

Solvent Choice : Use anhydrous DMF to prevent hydrolysis of the sulfonyl chloride .

Temperature Control : Maintain 0–5°C during coupling to suppress side reactions .

Advanced: How to identify biological targets using proteomics?

Methodological Answer:

Chemical Proteomics :

- Immobilize the compound on sepharose beads for pull-down assays in cell lysates .

- Identify bound proteins via LC-MS/MS (e.g., EGFR, HSP90).

Phosphoproteomics :

- Treat cells with the compound, then enrich phosphorylated proteins for mass spectrometry to map kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.